molecular formula C4H9O5P B1205695 2-Methylpropanoyl phosphate

2-Methylpropanoyl phosphate

Cat. No. B1205695
M. Wt: 168.08 g/mol
InChI Key: NFNSOHPYYIZPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpropanoyl phosphate is an acyl monophosphate. It is a conjugate acid of a 2-methylpropanoyl phosphate(2-).

Scientific Research Applications

Environmental Benign Synthesis

Hikawa, Imani, Suzuki, Yokoyama, and Azumaya (2014) developed a novel, environmentally benign method for synthesizing 2-phenylbenzimidazoles in water, utilizing benzoyl methyl phosphates as biomimetic acylating agents. This approach is catalyst- and auxiliary-free, highlighting a sustainable application in chemical synthesis (Hidemasa Hikawa et al., 2014).

Biofuel Production

Bastian, Liu, Meyerowitz, Snow, Chen, and Arnold (2011) demonstrated the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. This process achieved 100% theoretical yield, showcasing the potential of 2-methylpropanoyl phosphate derivatives in renewable energy production (S. Bastian et al., 2011).

Biomembrane Adhesive

Yu, Yang, Horte, Kizhakkedathu, and Brooks (2013) described the polymerization of 2-(methacryloyloxy)ethyl choline phosphate, resulting in a universal biomembrane adhesive. This adhesive exhibits rapid, strong attachment to mammalian cell membranes and fast internalization, useful in tissue engineering and drug delivery applications (Xifei Yu et al., 2013).

Cleavage and Isomerization in Chemical Reactions

Tsang, Edwards, Melnychuk, Liu, Neverov, and Brown (2009) explored the role of dinuclear Zn(II) complex in promoting cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, through a common cyclic phosphate intermediate. This study provides insight into the mechanisms of chemical transformations involving phosphate esters (W. Tsang et al., 2009).

Agricultural and Environmental Implications

Abelson (1999) discussed the crucial role of phosphate in biological systems, including its use in fertilizers and the implications of its depletion. This perspective highlights the significance of understanding and managing phosphate derivatives like 2-methylpropanoyl phosphate in agriculture and environmental sustainability (P. Abelson, 1999).

Terpenoid Biosynthesis

Takahashi, Kuzuyama, Watanabe, and Seto (1998) identified the role of 1-deoxy-D-xylulose 5-phosphate reductoisomerase in terpenoid biosynthesis, a critical pathway in various organisms, including its connection to 2-C-methyl-D-erythritol 4-phosphate. This study enhances the understanding of the biochemical pathways involving phosphate derivatives (S. Takahashi et al., 1998).

properties

Product Name

2-Methylpropanoyl phosphate

Molecular Formula

C4H9O5P

Molecular Weight

168.08 g/mol

IUPAC Name

phosphono 2-methylpropanoate

InChI

InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8)

InChI Key

NFNSOHPYYIZPLS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OP(=O)(O)O

Canonical SMILES

CC(C)C(=O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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